1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a phenyl group, and a chlorophenyl group attached to a methanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide typically involves the following steps:
Formation of (3-Chlorophenyl)methanesulfonyl chloride: This intermediate is prepared by reacting 3-chlorobenzyl chloride with sulfur dioxide and chlorine in the presence of a catalyst.
Coupling with Piperidine: The (3-chlorophenyl)methanesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide
- 1-[(3-Fluorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide
- 1-[(3-Bromophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide
Uniqueness: 1-[(3-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-4-carboxamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-4-5-15(13-17)14-26(24,25)22-11-9-16(10-12-22)19(23)21-18-7-2-1-3-8-18/h1-8,13,16H,9-12,14H2,(H,21,23) |
InChI Key |
CSDICQPRPSBUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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